2-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

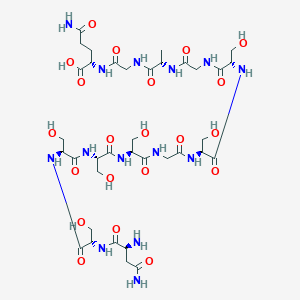

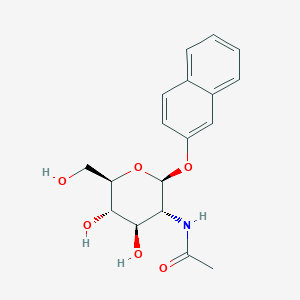

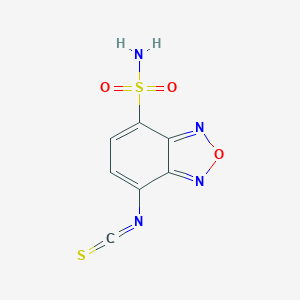

2-Naphthyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a derivative of 2-acetamido-2-deoxy-β-D-glucopyranose (β-D-GlcpNAc), which is commonly found in O-glycosidic linkage to serine (Ser) and threonine (Thr) residues in nuclear and cytoplasmic proteins . This compound is of interest due to its potential applications in the synthesis of glycopeptides and oligosaccharides, which are important in various biological processes.

Synthesis Analysis

The synthesis of β-D-GlcpNAc derivatives, such as 2-Naphthyl 2-acetamido-2-deoxy-β-D-glucopyranoside, can be challenging due to the presence of the 2-amino substituent in the glycosyl donors. One approach involves the use of N-Dithiasuccinoyl (Dts)-protected derivatives, which offer bivalent protection and can be removed under mild conditions, unlike other protecting groups that may require harsher conditions . Another synthesis route involves the one-pot synthesis of 2-acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-β-D-glucopyranose, which is a precursor for various glucosamine glycosyl donors . This method utilizes anomeric O-acylation and has been shown to react with alcohols to give stereoselectively corresponding 1,2-trans glycosides .

Molecular Structure Analysis

The molecular structure of 2-Naphthyl 2-acetamido-2-deoxy-β-D-glucopyranoside derivatives can be characterized by NMR spectroscopy. For instance, dioxane-type (2-naphthyl)methylene acetals of glycosides have been synthesized and their solid-state and solution conformations elucidated by X-ray and NMR measurements . These studies provide detailed insights into the molecular conformation and regioselectivity of the reactions involved in the synthesis of naphthylmethyl ethers .

Chemical Reactions Analysis

The chemical reactivity of 2-Naphthyl 2-acetamido-2-deoxy-β-D-glucopyranoside derivatives can be explored through their transformation into other compounds. For example, dioxane-type (2-naphthyl)methylene acetals of glycosides can be hydrogenolytically transformed into 6-O-and 4-O-(2-naphthyl)methyl (NAP) ethers, with regioselectivity better than 93:7 and high isolated yields . These transformations are typically carried out under very mild reaction conditions, which is advantageous for preserving the integrity of sensitive functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Naphthyl 2-acetamido-2-deoxy-β-D-glucopyranoside derivatives are influenced by their protective groups and the nature of the substituents. For instance, the synthesis of 2-acetamido-2-deoxy-5-thio-D-glucopyranose involves selective protection and deprotection steps, which are crucial for obtaining the desired thio compound with the correct configuration . The protective groups used in these syntheses, such as benzoyl and mesyl groups, play a significant role in the reactivity and stability of the intermediates and final products .

Applications De Recherche Scientifique

Fluorometric Enzyme Activity Assays

A notable application involves the fluorometric determination of lysosomal enzyme activity, specifically N-acetyl-β-D-glucosaminidase. The method relies on the liberation of 1-naphthol from the substrate, demonstrating the enzyme's role in biochemical pathways and potential therapeutic targets (Verity, Gambell, & Brown, 1967).

Synthesis of Bacterial Peptidoglycan Derivatives

Research also extends to the total synthesis of bacterial peptidoglycan derivatives for studying immune responses. These studies elucidate the molecular structure of bacterial cell walls and their interaction with the immune system, contributing to vaccine development and antibacterial strategies (Merser, Sinaỹ, & Adam, 1975).

Inhibitors for Hyaluronic Acid Synthases

Further applications include the synthesis of hyaluronan trisaccharide analogues as potential inhibitors for hyaluronic acid synthases. This research is pivotal for developing treatments targeting diseases associated with hyaluronan metabolism, such as certain cancers and inflammatory conditions (Guo, 2009).

Molecular Interactions and Probe Development

Additionally, the compound's derivatives are used in the development of molecular probes, such as a fluorescent LacNAc derivative with high selectivity and affinity for galectin-3. This application is crucial for understanding galectin-3's role in cancer progression and inflammation, offering pathways for therapeutic intervention (Aplander et al., 2006).

Propriétés

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-naphthalen-2-yloxyoxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO6/c1-10(21)19-15-17(23)16(22)14(9-20)25-18(15)24-13-7-6-11-4-2-3-5-12(11)8-13/h2-8,14-18,20,22-23H,9H2,1H3,(H,19,21)/t14-,15-,16-,17-,18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKMSGRRTZKSWCS-DUQPFJRNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC3=CC=CC=C3C=C2)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC3=CC=CC=C3C=C2)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90425066 |

Source

|

| Record name | 2-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90425066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside | |

CAS RN |

131531-82-3 |

Source

|

| Record name | 2-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90425066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[(E)-but-2-enyl]carbamate](/img/structure/B137027.png)

![N-(furo[2,3-c]pyridin-2-ylmethyl)acetamide](/img/structure/B137040.png)

![N-[[2-[4-hydroxy-3-[(2-tetradecoxyphenyl)carbamoyl]naphthalen-1-yl]oxy-5-nitrophenyl]methyl]-N-propan-2-ylcarbamoyl chloride](/img/structure/B137067.png)